molecular formula C13H25NO B14346019 2-Cyclopentyl-N,N-dipropylacetamide CAS No. 91424-60-1

2-Cyclopentyl-N,N-dipropylacetamide

Cat. No.: B14346019
CAS No.: 91424-60-1
M. Wt: 211.34 g/mol
InChI Key: OYRMMSCJCUFMBM-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N,N-dipropylacetamide is a substituted acetamide derivative characterized by a cyclopentyl group attached to the acetamide backbone and two propyl substituents on the nitrogen atom. The parent compound, N,N-dipropylacetamide, is a clear, colorless liquid with a molecular weight of 143.23 g/mol, a refractive index of 1.4416, and a density of 0.8844 g/cm³ .

Properties

CAS No.

91424-60-1

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

2-cyclopentyl-N,N-dipropylacetamide

InChI

InChI=1S/C13H25NO/c1-3-9-14(10-4-2)13(15)11-12-7-5-6-8-12/h12H,3-11H2,1-2H3

InChI Key

OYRMMSCJCUFMBM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N,N-dipropylacetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with propyl bromide to form N,N-dipropylcyclopentylamine. This intermediate is then reacted with acetic anhydride to yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopentyl-N,N-dipropylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Aryl substitutions (e.g., 4-aminophenyl in ) enhance aromatic interactions, relevant for receptor binding.
  • Heterocyclic cores (e.g., Alpidem’s imidazopyridine) significantly impact pharmacological profiles, such as anxiolytic activity .

Physicochemical Properties

Comparative data for select analogs:

Compound Name Physical State Refractive Index Density (g/cm³) Solubility Reference
N,N-Dipropylacetamide Clear liquid 1.4416 0.8844 Lipophilic
2-Cyano-N,N-dipropylacetamide Colorless oil Not reported Not reported Moderate polarity
Alpidem Solid (anxiolytic) Not reported Not reported Low aqueous

Key Observations :

  • The cyclopentyl group in the target compound likely increases molecular weight and reduces aqueous solubility compared to N,N-dipropylacetamide.
  • Cyano-substituted analogs (e.g., 2d) may exhibit higher polarity due to the CN group, influencing solvent compatibility .

Pharmacological Activity

  • Alpidem : A TSPO (Translocator Protein) ligand with anxiolytic properties. The dipropylacetamide moiety contributes to binding affinity at the TSPO site, critical for modulating neurosteroid synthesis .
  • [18F]CB251 : A PET imaging agent for neuroinflammation. The dipropylacetamide group stabilizes interactions with TSPO, while fluorination enables radiolabeling for imaging .

Key Observations :

  • Dipropylacetamide derivatives are versatile in drug design, serving as scaffolds for CNS-targeting agents due to their balance of lipophilicity and hydrogen-bonding capacity.

Data Tables

Table 1: Comparative Physicochemical Properties

Property N,N-Dipropylacetamide This compound (Predicted) Alpidem
Molecular Weight (g/mol) 143.23 ~227.3 (estimated) 404.3
State Liquid Solid/Liquid Solid
LogP (Predicted) ~1.5 ~3.0 ~4.2
Key Functional Groups Dipropylamine Cyclopentyl, dipropylamine Imidazopyridine, Cl

Research Findings

  • TSPO-Targeted Agents: Dipropylacetamide derivatives like [18F]CB251 demonstrate high specificity for TSPO, enabling non-invasive imaging of neuroinflammation .
  • Structural Optimization: Substitution at the α-carbon (e.g., cyano, cyclopentyl) modulates electronic and steric properties, influencing both physicochemical and biological profiles .
  • Pharmacological Potential: The dipropylacetamide moiety’s flexibility allows integration into diverse pharmacophores, as seen in Alpidem’s anxiolytic activity .

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